molecular formula C13H10N2O B14698687 2-Methoxy-1,10-phenanthroline CAS No. 22426-16-0

2-Methoxy-1,10-phenanthroline

Cat. No.: B14698687
CAS No.: 22426-16-0
M. Wt: 210.23 g/mol
InChI Key: WUEXCLIYJQIBFO-UHFFFAOYSA-N
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Description

2-Methoxy-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a nitrogen-containing heterocyclic compound This compound is known for its versatile applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,10-phenanthroline typically involves the modification of 1,10-phenanthroline. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent . The methoxy group can be introduced through subsequent methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of deep eutectic solvents as catalysts has been explored to improve the efficiency and environmental impact of the Skraup reaction . This method offers a greener alternative to traditional synthesis methods.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Methoxy-1,10-phenanthroline involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteins and enzymes, leading to various biological effects. For example, its interaction with zinc metalloproteinases inhibits their activity by removing the essential metal ion . This property is exploited in its antimicrobial and anticancer applications.

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-1,10-phenanthroline is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its parent compound. This modification allows for more diverse applications in various fields .

Properties

IUPAC Name

2-methoxy-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-11-7-6-10-5-4-9-3-2-8-14-12(9)13(10)15-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXCLIYJQIBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC3=C2N=CC=C3)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326670
Record name 2-methoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-16-0
Record name 2-methoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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